Cas no 2171916-64-4 (4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid)

4-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a hexanoic acid backbone with an Fmoc-protected aminomethylpentanamide side chain, offering enhanced solubility and stability during solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, minimizing side reactions. This compound is particularly useful for introducing hydrophobic or spacer functionalities into peptide sequences, facilitating controlled conjugation or structural modifications. Its compatibility with standard SPPS protocols and high purity make it a reliable choice for researchers developing complex peptidic structures, including drug candidates and biomaterials.
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid structure
2171916-64-4 structure
Product Name:4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid
CAS No:2171916-64-4
MF:C27H34N2O5
MW:466.569267749786
CID:6202141
PubChem ID:165546870
Update Time:2025-05-22

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid
    • EN300-1519847
    • 2171916-64-4
    • 4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}hexanoic acid
    • Inchi: 1S/C27H34N2O5/c1-3-18(15-25(30)29-19(4-2)13-14-26(31)32)16-28-27(33)34-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,18-19,24H,3-4,13-17H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: BITQANFTFGILRM-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC)CC(NC(CC)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid Pricemore >>

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Additional information on 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid (CAS No. 2171916-64-4): A Comprehensive Overview

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid (CAS No. 2171916-64-4) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) derivatives, which play a crucial role in modern solid-phase peptide synthesis (SPPS). The unique structural features of this molecule make it particularly valuable for creating complex peptide architectures with precise control over molecular interactions.

The Fmoc-protecting group in 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid provides excellent stability during peptide elongation while allowing for mild deprotection conditions. This characteristic has made Fmoc-based chemistry the preferred method in contemporary peptide synthesis, especially for sensitive applications like therapeutic peptide development and bioconjugation strategies. Researchers particularly value this compound for its ability to introduce specific functional handles into peptide sequences, enabling subsequent modifications or labeling.

From a chemical perspective, 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid features a hexanoic acid backbone with an Fmoc-protected aminomethylpentanamide side chain. This structure offers both hydrophobic and hydrophilic properties, making it useful for modulating peptide solubility and interaction profiles. The compound's molecular weight and purity are critical parameters that researchers carefully monitor, as these factors directly influence the efficiency of peptide coupling reactions and the overall yield of synthetic processes.

In pharmaceutical applications, derivatives of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid are increasingly explored for drug delivery systems and targeted therapeutics. The compound's ability to serve as a spacer or linker between functional moieties has attracted attention in the development of antibody-drug conjugates (ADCs) and other advanced therapeutic modalities. Recent studies have demonstrated its utility in creating pH-sensitive drug release systems and enzyme-responsive constructs, addressing current challenges in precision medicine.

The synthesis and handling of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid require specialized knowledge of peptide chemistry protocols. Proper storage conditions typically involve protection from light and moisture at controlled temperatures to maintain stability. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to verify the compound's identity and purity before use in sensitive applications. These quality control measures are particularly important when the material is intended for use in GMP-compliant manufacturing processes.

Market trends indicate growing demand for high-quality Fmoc-protected amino acid derivatives like 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid, driven by expanding research in peptide-based therapeutics and diagnostics. The global peptide synthesis market, valued at over $500 million, continues to show steady growth with increasing applications in oncology, metabolic disorders, and infectious diseases. This compound's versatility positions it as a valuable building block for next-generation peptide drugs and diagnostic agents.

From a regulatory perspective, 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid is generally classified as a research chemical rather than an active pharmaceutical ingredient. However, manufacturers and suppliers must comply with appropriate safety data sheet requirements and transportation regulations. Researchers working with this material should implement standard laboratory safety practices, including proper ventilation and personal protective equipment, although the compound does not fall under hazardous material classifications.

Recent advancements in automated peptide synthesis technologies have increased the relevance of specialized building blocks like 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid. The compound's compatibility with modern synthesizer platforms makes it particularly valuable for high-throughput peptide production and combinatorial chemistry approaches. These technological developments align with current industry needs for rapid prototyping of peptide-based drug candidates and biomaterials.

Quality specifications for 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid typically include parameters such as ≥95% purity (HPLC), correct molecular weight confirmation (MS), and appropriate spectroscopic characteristics (NMR). Reputable suppliers provide comprehensive analytical data with each batch, along with detailed storage and handling recommendations. These quality assurance measures are essential for researchers requiring reproducible results in their peptide synthesis projects.

The future outlook for 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}hexanoic acid appears promising, with potential applications extending beyond traditional peptide chemistry. Emerging areas such as peptide-based materials science, nanotechnology, and biosensing may create new demand for this versatile building block. As peptide therapeutics continue to gain traction in the pharmaceutical industry, specialized derivatives like this compound will likely play increasingly important roles in drug discovery and development pipelines.

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